molecular formula C20H14O2 B15329649 2-[4-(2-formylphenyl)phenyl]benzaldehyde

2-[4-(2-formylphenyl)phenyl]benzaldehyde

Cat. No.: B15329649
M. Wt: 286.3 g/mol
InChI Key: PPLBZUGHMSZFLA-UHFFFAOYSA-N
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Description

2-[4-(2-Formylphenyl)phenyl]benzaldehyde is a dialdehyde compound featuring two benzaldehyde moieties linked via a biphenyl core. Its structure enables conjugation across the aromatic system, making it a promising candidate for applications in organic synthesis, materials science (e.g., metal-organic frameworks or polymers), and as a precursor for macrocyclic compounds .

Properties

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

2-[4-(2-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C20H14O2/c21-13-17-5-1-3-7-19(17)15-9-11-16(12-10-15)20-8-4-2-6-18(20)14-22/h1-14H

InChI Key

PPLBZUGHMSZFLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C3=CC=CC=C3C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-formylphenyl)phenyl]benzaldehyde typically involves the reaction of 2-formylphenylboronic acid with 4-bromobenzaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The reaction proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-(2-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-formylphenyl)phenyl]benzaldehyde in various applications involves its ability to participate in multiple chemical reactions due to the presence of reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, facilitating the formation of complex structures. In photoredox catalysis, the compound can act as a ligand, stabilizing metal catalysts and enhancing their reactivity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 2-[4-(2-formylphenyl)phenyl]benzaldehyde and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features Applications/Reactivity References
This compound C₂₀H₁₄O₂ Two benzaldehyde groups Biphenyl linker, no oxygen bridges Macrocycle synthesis, conjugated materials
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde C₁₈H₁₈O₄ Two benzaldehyde groups, ether Oxygen-containing butoxy linker, layered packing via C–H···O interactions Crystal engineering, supramolecular chemistry
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde C₁₈H₁₈O₆ Two benzaldehyde groups, ethoxy chains Flexible "w"-shaped structure with ether linkages Macrocyclic compound synthesis with polyamines
4-(2-Methoxyphenyl)benzaldehyde C₁₄H₁₂O₂ One benzaldehyde, one methoxy Methoxy substituent on biphenyl Electronic modulation in organic synthesis
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde C₄₅H₃₀O₃ Multiple formylphenyl branches Highly branched, sterically hindered structure Advanced materials (e.g., porous polymers)

Physical Properties and Crystallography

  • Crystallinity : Oxygen-containing analogues (e.g., and ) exhibit layered or "w"-shaped packing due to C–H···O interactions and ether flexibility . The rigid biphenyl core of the target compound likely results in denser, less flexible crystal structures.
  • Solubility : Ether-linked compounds (e.g., ) show improved solubility in polar solvents (e.g., DMF) compared to the target compound, which may require aromatic solvents for dissolution .

Biological Activity

2-[4-(2-formylphenyl)phenyl]benzaldehyde, with the molecular formula C16H14OC_{16}H_{14}O, is an organic compound notable for its complex aromatic structure featuring multiple phenyl rings and an aldehyde functional group. Its unique reactivity and properties make it a significant candidate for various biological applications, particularly in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

Structure and Properties

The compound's structure includes:

  • Aldehyde Group : Contributes to reactivity with nucleophiles.
  • Phenyl Rings : Enhance stability and influence interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant effects, which may be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Aldehydes can form covalent bonds with amino acids in proteins, potentially influencing enzyme functions. This characteristic suggests a role in modulating biochemical pathways.
  • Antifungal Activity : Studies on related benzaldehyde derivatives have shown potential antifungal properties by disrupting cellular antioxidation systems, although specific data on this compound is limited .

Antioxidant Activity

A study highlighted that benzaldehyde derivatives possess antioxidant properties, which could be harnessed in pharmaceutical formulations. The mechanism involves scavenging free radicals, thereby protecting cells from oxidative damage.

Enzyme Interaction Studies

Research into enzyme interactions revealed that this compound could inhibit certain enzymes by forming covalent bonds with active site residues. This interaction could lead to altered enzyme kinetics, which is crucial for understanding drug design.

Antifungal Mechanisms

In a broader investigation of redox-active benzaldehydes, compounds similar to this compound were found to target cellular antioxidation systems in fungi. This suggests that derivatives of this compound may also exhibit antifungal activity through similar mechanisms .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
BenzaldehydeAntioxidantScavenging free radicals
2-Formylphenylpropionic acidEnzyme InhibitionCovalent bonding with enzyme active sites
Redox-active benzaldehydesAntifungalDisruption of cellular antioxidation

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